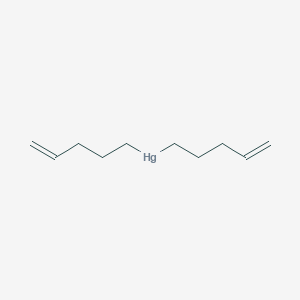

Di(pent-4-en-1-yl)mercury

Description

Di(pent-4-en-1-yl)mercury is an organomercury compound characterized by two pent-4-en-1-yl groups bonded to a central mercury atom. Its structure includes terminal alkenyl moieties, which may influence its reactivity and physicochemical properties compared to other organomercury compounds. Organomercury compounds are historically significant in synthetic chemistry but are notorious for their extreme toxicity, particularly neurotoxicity .

Properties

CAS No. |

53103-00-7 |

|---|---|

Molecular Formula |

C10H18Hg |

Molecular Weight |

338.84 g/mol |

IUPAC Name |

bis(pent-4-enyl)mercury |

InChI |

InChI=1S/2C5H9.Hg/c2*1-3-5-4-2;/h2*3H,1-2,4-5H2; |

InChI Key |

XYIXUCOIYLSBFI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC[Hg]CCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Dialkylmercury compounds (e.g., dimethylmercury): Feature saturated alkyl chains.

- Diarylmercury compounds (e.g., diphenylmercury) : Aromatic substituents enhance stability and melting points (e.g., diphenylmercury melts at 125°C). Di(pent-4-en-1-yl)mercury, with alkenyl chains, is likely a liquid or low-melting solid, similar to dialkylmercury derivatives .

- Mixed alkyl/aryl mercury compounds : Compounds like phenylmercury chloride (C₆H₅HgCl) exhibit intermediate properties, balancing reactivity and stability. The alkenyl groups in this compound may confer unique reactivity in cross-coupling reactions compared to aryl counterparts .

Physical Properties

| Compound | Molecular Weight | Substituent Type | Physical State | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | ~328.9 (calc.) | Alkenyl | Liquid/Oil | <25 (estimated) | Organic solvents |

| Dimethylmercury | 230.66 | Alkyl | Liquid | −43 | Lipophilic |

| Diphenylmercury | 354.81 | Aryl | Solid | 125 | Low polarity |

| Phenylmercury chloride | 313.14 | Aryl/Chloro | Solid | 258 | Moderate |

Note: Data for this compound are extrapolated from analogous compounds .

Toxicity and Environmental Impact

- All organomercury compounds exhibit severe toxicity, targeting the nervous system. This compound’s volatility and lipophilicity may enhance bioaccumulation risks, akin to dimethylmercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.